(2R,3R)-2-(2-Chloro-phenyl)-1-(2-methoxy-ethyl)-6-oxo-piperidine-3-carboxylic acid
CAS No.:
Cat. No.: VC15859224
Molecular Formula: C15H18ClNO4
Molecular Weight: 311.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18ClNO4 |
|---|---|
| Molecular Weight | 311.76 g/mol |
| IUPAC Name | (2R,3R)-2-(2-chlorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H18ClNO4/c1-21-9-8-17-13(18)7-6-11(15(19)20)14(17)10-4-2-3-5-12(10)16/h2-5,11,14H,6-9H2,1H3,(H,19,20)/t11-,14+/m1/s1 |
| Standard InChI Key | FOOHABSZVAISCF-RISCZKNCSA-N |
| Isomeric SMILES | COCCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC=CC=C2Cl |
| Canonical SMILES | COCCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2Cl |
Introduction
(2R,3R)-2-(2-Chloro-phenyl)-1-(2-methoxy-ethyl)-6-oxo-piperidine-3-carboxylic acid is a piperidine derivative that has garnered significant attention in pharmaceutical research due to its unique structural features and potential biological activities. This compound is characterized by a chloro-substituted phenyl group and a methoxyethyl side chain, contributing to its distinct pharmacological profile.
Synthesis and Chemical Reactivity
The synthesis of (2R,3R)-2-(2-Chloro-phenyl)-1-(2-methoxy-ethyl)-6-oxo-piperidine-3-carboxylic acid typically involves a multi-step pathway that requires precise control over reaction conditions. This compound can undergo various organic reactions, facilitating modifications for further studies or applications. The specific steps in its synthesis are not detailed here but generally involve forming the piperidine ring and introducing the necessary functional groups.
Biological Activity and Potential Applications
| Potential Application | Description |
|---|---|
| Analgesic | Potential for pain relief |
| Anti-inflammatory | Potential for reducing inflammation |
Comparison with Similar Compounds
Several compounds share structural similarities with (2R,3R)-2-(2-Chloro-phenyl)-1-(2-methoxy-ethyl)-6-oxo-piperidine-3-carboxylic acid, such as:
-
1-(4-Chlorophenyl)-4-methylpiperidin-4-one: Lacks the carboxylic acid group.
-
4-(Chlorophenyl)piperidine: Simple piperidine structure without additional functional groups.
-
1-(Phenyl)piperidin-4-one: Lacks chlorine and methoxyethyl groups.
These comparisons highlight the unique combination of functional groups in (2R,3R)-2-(2-Chloro-phenyl)-1-(2-methoxy-ethyl)-6-oxo-piperidine-3-carboxylic acid, which may contribute to its distinct biological activity.
Hazard Information
This compound is classified as an irritant (Xi - Irritant), indicating potential risks to human health upon exposure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume